molecular formula C15H20BrF2N5O B14927342 2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide

2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide

Cat. No.: B14927342
M. Wt: 404.25 g/mol
InChI Key: BKSODUBTGIJKBH-UHFFFAOYSA-N
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Description

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are heterocyclic compounds characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors to form the pyrazole ring, followed by functionalization to introduce the bromo, difluoromethyl, and methyl groups. The final step involves the coupling of the pyrazole derivative with a suitable amide precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It can be employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: The compound has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving pyrazole-based drugs.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The difluoromethyl and bromo groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(difluoromethyl)-1,5-dimethyl-1H-pyrazole
  • 1-Bromo-4-(difluoromethyl)benzene
  • 2-Bromo-5-(difluoromethyl)pyridine

Uniqueness

2-[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N~1~-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromo and difluoromethyl groups enhances its reactivity and potential for diverse applications.

Properties

Molecular Formula

C15H20BrF2N5O

Molecular Weight

404.25 g/mol

IUPAC Name

2-[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]propanamide

InChI

InChI=1S/C15H20BrF2N5O/c1-7(11-6-19-22(5)8(11)2)20-15(24)10(4)23-9(3)12(16)13(21-23)14(17)18/h6-7,10,14H,1-5H3,(H,20,24)

InChI Key

BKSODUBTGIJKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C(C)NC(=O)C(C)N2C(=C(C(=N2)C(F)F)Br)C

Origin of Product

United States

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